Bourgeanic acid
Description
Notable Occurrences
The compound is a known constituent of Ramalina bourgeana, a fruticose lichen species from which it derives its name. jungledragon.comafl-lichenologie.fr In this species, it co-occurs with other lichen substances like salazinic acid and usnic acid. jungledragon.comafl-lichenologie.fr Bourgeanic acid has also been reported in other Ramalina species, including Ramalina lacera and is associated with Mediterranean species of Ramalina that were previously classified under the genus Niebla. pensoft.netbioone.org
Within the genus Cladonia, this compound is found in species such as Cladonia humilis and Cladonia conista. cambridge.orgresearchgate.net Its presence has also been noted for the first time in Cladonia stereoclada and in some specimens of Cladonia subrangiformis. cambridge.orgcsic.es In the genus Usnea, this compound is a diagnostic chemical for Usnea esperantiana. ufrgs.br
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H42O5 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2S,3S,4R,6R)-3-[(2S,3S,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoyl]oxy-2,4,6-trimethyloctanoic acid |
InChI |
InChI=1S/C22H42O5/c1-9-13(3)11-15(5)19(23)17(7)22(26)27-20(18(8)21(24)25)16(6)12-14(4)10-2/h13-20,23H,9-12H2,1-8H3,(H,24,25)/t13-,14-,15-,16-,17+,18+,19+,20+/m1/s1 |
InChI Key |
ZQEUMOKDJCSNHB-IHRHECOVSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](C)[C@@H]([C@H](C)C(=O)O[C@@H]([C@H](C)C[C@H](C)CC)[C@H](C)C(=O)O)O |
Canonical SMILES |
CCC(C)CC(C)C(C(C)C(=O)OC(C(C)CC(C)CC)C(C)C(=O)O)O |
Synonyms |
bourgeanic acid |
Origin of Product |
United States |
Chemotaxonomic Significance
Role as a Diagnostic Chemical Marker
This compound serves as a key diagnostic marker to distinguish between morphologically similar lichen species.
Distinguishing Cladonia Species: The presence of this compound is a critical feature for differentiating Cladonia humilis from Cladonia conista. cambridge.orgcsic.es While both species contain fumarprotocetraric acid, C. humilis is characterized by the presence of atranorin (B1665829), whereas C. conista contains this compound. researchgate.netutlib.ee This chemical distinction is crucial as morphological features alone can be unreliable for identification. researchgate.net
Identifying Usnea Species: In the genus Usnea, this compound is a diagnostic marker for U. esperantiana. ufrgs.br
Differentiating Ramalina Species: While often found in Ramalina bourgeana, its presence helps distinguish it from the often-confused Ramalina rosacea, which contains usnic and stictic acids. afl-lichenologie.fr
Analysis of Intraspecific Chemical Variation (Chemotypes)
The variation in secondary metabolite profiles within a single lichen species gives rise to different chemotypes. This compound is involved in defining such chemotypes in several species.
Cladonia humilis and Cladonia innominata: Cladonia humilis has been considered to include a chemotype, sometimes referred to as Cladonia innominata, which is characterized by the presence of bourgeanic and fumarprotocetraric acids. cambridge.orgresearchgate.net This is in contrast to the more typical C. humilis chemotype containing atranorin and fumarprotocetraric acid. cambridge.org
Usnea subfloridana: This species exhibits significant intraspecific chemical variability, with various chemotypes identified. bioone.org While the most common chemotypes involve substances like thamnolic and norstictic acids, the broader chemical diversity within the genus highlights the importance of analyzing multiple compounds, including fatty acids like this compound, for a complete taxonomic understanding. bioone.orgoulu.fi
Correlation with Morphological and Molecular Data in Phylogenetic Studies
The integration of chemical data with morphological and molecular analyses provides a more robust framework for understanding evolutionary relationships among lichens. nih.govpeerj.com
Cladonia Phylogeny: In the Cladonia furcata complex, the presence of this compound in some specimens of C. subrangiformis did not show a strong phylogenetic signal, suggesting that this character alone may be homoplasious (evolving independently in different lineages). cambridge.orgcsic.es However, in the case of Cladonia conista and Cladonia humilis, phylogenetic analyses based on DNA sequences (ITS nrDNA, rpb2, and ef1α) have shown two distinct lineages that correspond directly to the chemotypes defined by the presence of this compound versus atranorin. researchgate.net This strong correlation supports their recognition as distinct species. researchgate.net
Ramalina Phylogeny: Studies on the genus Ramalina have shown that secondary metabolite variation, including the presence of this compound, often aligns with major clades identified through molecular phylogenetics. pensoft.net For instance, Mediterranean species of Ramalina containing this compound were found to be nested within the genus Ramalina in phylogenetic trees, supporting their classification within this genus rather than Niebla. pensoft.net
Biosynthetic Pathways and Enzymology of Bourgeanic Acid
Derivation from Acetyl-Polymalonyl Pathway
The biosynthesis of bourgeanic acid originates from the acetyl-polymalonyl pathway, a central route for the production of numerous secondary metabolites in fungi, including the mycobionts of lichens. mdpi.com This pathway utilizes small carboxylic acid units as building blocks to construct larger, more complex molecules. The carbon backbone of the monomeric unit of this compound is assembled by a highly reducing Type I polyketide synthase (HR-PKS). This process begins with a starter unit, typically acetyl-CoA, which is then sequentially elongated.
The assembly of the precursor molecule for this compound involves a series of Claisen-like condensation reactions. The process is initiated when a starter unit, acetyl-CoA, is loaded onto the PKS enzyme complex. This starter unit is then extended through the sequential addition of multiple malonyl-CoA molecules. frontiersin.org Each condensation step adds two carbon atoms to the growing polyketide chain. For the C10 monomer of this compound, this involves one acetyl-CoA starter unit and four malonyl-CoA extender units. These reactions are catalyzed by the ketosynthase (KS) domain within the modular PKS enzyme. youtube.com
Following each condensation step, the resulting β-keto group can undergo a series of modifications, including reduction, dehydration, and further reduction, catalyzed by specific domains within the HR-PKS: a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). youtube.com This cycle of reactions is analogous to fatty acid synthesis and results in a saturated carbon chain.
A key feature of this compound's structure is the presence of methyl groups at specific positions. These are introduced via C-methylation, a reaction catalyzed by a C-methyltransferase (C-MeT) domain within the PKS. This domain uses S-adenosyl methionine (SAM) as a methyl group donor, attaching it to the α-carbon of the growing polyketide chain at specific points during the synthesis. nih.govresearchgate.net The precise sequence and regioselectivity of these reduction and methylation events are dictated by the specific architecture of the this compound PKS, leading to the formation of the specific stereoisomer of the monomeric precursor.
Role of the Polyketide Pathway in Lichen Secondary Metabolite Synthesis
The polyketide pathway, also known as the acetyl-polymalonyl pathway, is the most prolific source of secondary metabolites in lichens. It is responsible for producing the vast majority of characteristic "lichen acids," which are crucial for their ecological survival and have been explored for various bioactive properties. mdpi.com
This pathway gives rise to a wide diversity of chemical structures, including:
Depsides: The most common class, formed by the ester linkage of two or more phenolic units (aromatic depsides) or fatty acid-like units (aliphatic depsides, such as this compound). nih.govmdpi.com
Depsidones: Structurally similar to depsides but with an additional ether linkage, forming a second ring. thieme-connect.com
Dibenzofurans: Such as the well-known usnic acid.
Anthraquinones and Xanthones: Pigmented compounds responsible for many of the vibrant colors seen in lichens.
The enzymes at the heart of this pathway are polyketide synthases (PKSs). Lichen-forming fungi possess a variety of PKS genes, primarily non-reducing PKSs (NR-PKSs) for aromatic compounds and highly reducing PKSs (HR-PKSs) for aliphatic compounds like this compound. mdpi.combiorxiv.org The modular nature of these enzymes allows for the combinatorial generation of diverse molecular skeletons, which are then often further modified by tailoring enzymes (e.g., hydroxylases, methyltransferases) to produce the final array of lichen substances. youtube.com
Identification of Biosynthetic Intermediates (e.g., Hemithis compound)
The direct precursor to this compound is believed to be hemithis compound , which is the monomeric C10 carboxylic acid, (2S,3S,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoic acid. researchgate.net The name itself implies its role as "half" of the final dimeric structure. In this proposed pathway, the PKS completes the synthesis of two molecules of hemithis compound. These completed monomers are then released from the enzyme complex and subsequently joined together. The identification of such intermediates is crucial for elucidating the step-by-step process of a biosynthetic pathway.
Self-Esterification Mechanism in this compound Formation
This compound is a depside, a molecule characterized by an ester bond between two subunits. In this case, it is a homodimer, formed from two identical hemithis compound molecules. The formation of this ester linkage, referred to as a depside bond, is an enzymatic process.
While chemical esterification can be achieved with an acid catalyst (Fischer esterification), the biological formation is more specific. masterorganicchemistry.com In polyketide biosynthesis, the final release and dimerization of the product can be catalyzed by a specific domain within the PKS, often the thioesterase (TE) or product template (PT) domain. researchgate.net It is proposed that the this compound PKS releases one molecule of hemithis compound, which contains a free carboxylic acid group. The second hemithis compound molecule, still attached to the PKS, presents its hydroxyl group. The TE domain then catalyzes a nucleophilic attack from the hydroxyl group of the free hemithis compound onto the thioester-linked carbonyl carbon of the enzyme-bound second unit. This reaction forms the ester bond and releases the final dimeric this compound molecule from the synthase.
Genetic and Enzymatic Determinants of Biosynthesis
The synthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not yet been definitively identified, its structure can be inferred from known polyketide biosynthesis principles.
The central enzyme is a highly reducing Type I polyketide synthase (HR-PKS). These are large, multifunctional proteins where different domains are responsible for each step of the synthesis in an assembly-line fashion. youtube.comyoutube.com
Expected Domains in the this compound PKS:
| Domain | Abbreviation | Function |
|---|---|---|
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| Ketosynthase | KS | Catalyzes the carbon-carbon bond-forming condensation reactions. |
| Malonyl-CoA:ACP Transferase | AT | Selects and loads the malonyl-CoA extender units onto the ACP domain. |
| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group. |
| Dehydratase | DH | Eliminates water to form a double bond. |
| Enoyl Reductase | ER | Reduces the double bond to form a saturated carbon chain. |
| C-Methyltransferase | C-MeT | Adds methyl groups from a SAM donor to the growing chain. |
The specific number and arrangement of these domains within the PKS gene dictate the structure of the final product. The discovery and characterization of the this compound BGC would provide definitive insights into the precise enzymatic machinery controlling its formation. nih.gov
Polyketide Synthase (PKS) Gene Investigations
The biosynthesis of the carbon skeleton of this compound is believed to be initiated by a Type I iterative polyketide synthase (PKS). In fungi, including the mycobionts of lichens, PKS genes are organized into biosynthetic gene clusters (BGCs), which also contain genes for tailoring enzymes and transport proteins. nih.gov These enzymes catalyze the repetitive condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, to build the polyketide chain. nih.gov
Investigations into the PKS genes of lichen-forming fungi are challenging due to the difficulty in culturing the mycobionts. nih.gov However, advances in genome sequencing and bioinformatics have allowed for the identification of numerous PKS gene clusters in lichen genomes. drugtargetreview.com While a specific PKS gene cluster responsible for this compound synthesis has not yet been identified, phylogenetic analyses of PKS genes from various lichens suggest that different PKS clades are associated with the production of specific classes of polyketides. nih.gov It is hypothesized that a highly reducing PKS (HR-PKS) is responsible for the synthesis of aliphatic lichen acids like this compound, due to the presence of multiple reduced and methylated positions in its structure. HR-PKSs contain additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) that are responsible for the reduction of the growing polyketide chain. mdpi.com
Future research involving the sequencing of the genome of a this compound-producing lichen, such as Ramalina bourgeana, and subsequent bioinformatic analysis could lead to the identification of the putative BGC. Functional characterization of the candidate PKS gene through heterologous expression in a model organism like Aspergillus oryzae would be the definitive step in confirming its role in this compound biosynthesis. nih.gov
Characterization of Tailoring Enzymes (e.g., Methyltransferases, Reductases)
Following the synthesis of the polyketide backbone by the PKS, a series of post-synthesis modifications are carried out by tailoring enzymes to yield the final this compound molecule. These modifications are crucial for the structural diversity of lichen metabolites. researchgate.net Based on the structure of this compound, the key tailoring enzymes involved are likely to be methyltransferases and reductases.
Methyltransferases: this compound possesses several methyl groups attached to its carbon backbone. These methylations are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov These enzymes can be part of the PKS multienzyme complex (C-methyltransferase domain) or can be separate enzymes encoded by genes within the BGC. The characterization of these methyltransferases would involve their isolation, purification, and in vitro assays with the unmethylated precursor of this compound and SAM to confirm their activity and regioselectivity.
Reductases: The hydroxyl groups and the reduced state of the carbon chain in this compound indicate the action of ketoreductases and enoyl reductases. As mentioned earlier, these reductase domains are often integral parts of the HR-PKS. However, separate reductase enzymes can also be involved in the modification of the polyketide chain after its release from the PKS. The characterization of these reductases would involve identifying their corresponding genes within the BGC and demonstrating their catalytic activity on specific intermediates of the this compound pathway.
The table below summarizes the putative enzymes involved in the biosynthesis of this compound.
| Enzyme Class | Putative Function in this compound Biosynthesis |
| Highly Reducing Polyketide Synthase (HR-PKS) | Synthesis of the initial polyketide chain from acetyl-CoA and malonyl-CoA, including initial reductions. |
| Methyltransferases | Addition of methyl groups to the polyketide backbone. |
| Reductases (Ketoreductases, Enoyl Reductases) | Reduction of keto groups to hydroxyl groups and double bonds to single bonds. |
| Thioesterase | Release of the final or near-final polyketide chain from the PKS. |
Metabolic Flux Analysis in Fungal Production Systems for Lichen Metabolites
Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system. nih.gov While MFA has been extensively applied to microbial production systems for various compounds, its application to lichen secondary metabolite production is still in its infancy, primarily due to the slow growth of lichens and the challenges in their cultivation. nih.gov
The primary goal of MFA in the context of this compound production would be to understand the distribution of carbon from primary metabolism to the secondary metabolic pathway leading to its synthesis. This knowledge is crucial for developing strategies to enhance the production of this compound in a potential fungal fermentation system.
A typical MFA study for this compound production in a cultured mycobiont would involve the following steps:
Cultivation: Growing the mycobiont in a defined medium with a labeled carbon source, such as 13C-glucose.
Sampling and Analysis: Harvesting the biomass and the culture supernatant at different time points and quantifying the concentration of this compound and other key metabolites. The isotopic labeling patterns of intracellular metabolites and this compound would be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Model Construction: Developing a stoichiometric model of the central carbon metabolism and the this compound biosynthetic pathway of the fungus.
Flux Calculation: Using the experimental data (metabolite concentrations and labeling patterns) to calculate the metabolic fluxes through the network using specialized software.
The results of such an analysis would provide valuable insights into:
The key precursor molecules from central metabolism that are channeled into this compound biosynthesis.
The efficiency of the conversion of these precursors into the final product.
Potential metabolic bottlenecks in the pathway that could be targeted for genetic engineering to improve yields.
While no specific MFA studies on this compound have been reported, research on other fungal polyketides has demonstrated the utility of this approach. For example, MFA has been used to optimize the production of lovastatin (B1675250) in Aspergillus terreus by identifying and alleviating bottlenecks in the supply of the precursor acetyl-CoA. Similar strategies could be applied to enhance this compound production once the biosynthetic pathway is fully understood and a suitable production host is established.
Chemical Synthesis and Stereochemical Elucidation
Strategies for the Total Synthesis of (+)-Bourgeanic Acid
The total synthesis of (+)-bourgeanic acid, which is the self-esterification product of two molecules of (-)-hemibourgeanic acid, presents the challenge of controlling the stereochemistry at four distinct chiral centers. researchgate.netresearchgate.net Various synthetic strategies have been developed to address this, often relying on a convergent approach where key fragments are synthesized and then coupled.
Enantioselective Methodologies in Complex Natural Product Synthesis
The construction of the multiple stereocenters in this compound with the correct configuration necessitates the use of powerful enantioselective methods. One prominent strategy involves the use of chiral auxiliaries, such as the Evans auxiliary, to direct the stereochemical outcome of alkylation reactions, thereby installing the required methyl groups with high diastereoselectivity. researchgate.net
Another powerful approach has been the application of substrate-controlled and reagent-controlled reactions. For instance, the o-diphenylphosphanylbenzoyl (o-DPPB) group has been utilized as a directing group in copper-mediated allylic substitution reactions. acs.orgnih.govacs.org This methodology allows for the stereospecific construction of carbon-carbon bonds with excellent control of chemo-, regio-, and stereochemistry, proving effective in the synthesis of polypropionate structures like this compound. acs.orgorganic-chemistry.org This strategy offers a valuable alternative to more traditional aldol (B89426) and enolate alkylation chemistries. acs.org
Application of Chemoenzymatic Approaches (e.g., Enzymatic Desymmetrization)
Chemoenzymatic strategies have provided an elegant and efficient pathway to key chiral building blocks for the synthesis of (+)-bourgeanic acid. A notable example is the use of lipase-catalyzed enzymatic desymmetrization of a meso-diol. researchgate.netthieme-connect.comthieme-connect.comorcid.org This process allows for the creation of two methyl-bearing chiral centers with high enantioselectivity in a single step, significantly streamlining the synthesis. researchgate.netthieme-connect.com This enzymatic resolution furnishes optically active precursors that are then elaborated through a sequence of chemical transformations to afford the target molecule. researchgate.net
Stereoselective Construction of Methyl-Branched Centers
The stereoselective installation of the multiple methyl-branched centers is a critical aspect of any total synthesis of this compound. Beyond the use of chiral auxiliaries and enzymatic methods, other stereoselective reactions have been employed. The Sharpless asymmetric epoxidation is a key transformation used to introduce a stereocenter, which is then further manipulated. researchgate.netacs.orgnih.gov The subsequent regioselective ring-opening of the resulting epoxide with an organocuprate, such as a Gilman reagent (e.g., lithium dimethylcuprate), is a common method to install a methyl group at a specific position with defined stereochemistry. researchgate.netacs.orgthieme-connect.com
Other important reactions for constructing the carbon skeleton and installing functionality include the Wittig reaction for olefination and various oxidation and reduction protocols. researchgate.netthieme-connect.comresearchgate.net For instance, the selective oxidation of a primary alcohol in the presence of a secondary alcohol can be achieved using reagents like TEMPO/iodobenzene diacetate. researchgate.netthieme-connect.com
Synthetic Routes to Hemithis compound
(-)-Hemithis compound is the monomeric carboxylic acid that dimerizes to form (+)-bourgeanic acid. researchgate.netresearchgate.net Therefore, the total synthesis of (+)-bourgeanic acid inherently involves the synthesis of (-)-hemithis compound. The strategies described above, such as those employing Evans auxiliaries, enzymatic desymmetrization, and Sharpless epoxidation, are all directed towards the initial synthesis of this key intermediate. researchgate.netresearchgate.netacs.org
One reported synthesis transformed an amide intermediate into (2R,4R)-2,4-dimethylhexanal, which was then reacted with a crotylboronate to afford a trimethyl-substituted alcohol as a major diastereomer. researchgate.net This intermediate was then converted through protection, ozonolysis, and oxidation steps to furnish (-)-hemithis compound. researchgate.net The final step in the synthesis of (+)-bourgeanic acid is the esterification of two molecules of (-)-hemithis compound or the acylation of a suitably protected derivative. researchgate.net
Determination of Absolute and Relative Stereochemistry
The definitive assignment of the three-dimensional arrangement of atoms in this compound was crucial for validating any synthetic effort. While various spectroscopic methods can provide information on relative stereochemistry, the determination of the absolute configuration often requires more definitive techniques. unacademy.comwikipedia.org
X-ray Crystallographic Analysis of this compound Derivatives
The absolute configuration of the asymmetric centers in this compound was unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netnih.gov This was achieved not on this compound itself, but on a crystalline derivative of its monomer, hemithis compound. Specifically, the 4-bromophenacyl ester of hemithis compound was prepared and subjected to X-ray crystallographic analysis. researchgate.netresearchgate.net The presence of the heavy bromine atom facilitates the determination of the absolute structure using anomalous dispersion. nih.gov This analysis confirmed the absolute stereochemistry of (-)-hemithis compound to be (2S,3S,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoic acid. researchgate.netresearchgate.netresearchgate.net Consequently, (+)-bourgeanic acid is the self-esterification product of this specific enantiomer. researchgate.netresearchgate.net
Spectroscopic Methods for Stereochemical Assignment
The elucidation of the three-dimensional structure of this compound relies on a combination of powerful spectroscopic and analytical techniques. While routine methods can identify the compound, establishing its absolute stereochemistry requires more sophisticated approaches.
Mass spectrometry (MS) is frequently employed for the initial detection and confirmation of this compound in lichen extracts. tandfonline.commdpi.com Techniques like ultra-high performance liquid chromatography coupled with electrospray ionization and tandem mass spectrometry (UHPLC-ESI-OT-MS-MS) are effective for identifying metabolites in complex mixtures. mdpi.comresearchgate.net The mass spectrum of this compound shows a characteristic molecular ion peak that aids in its identification. anbg.gov.au
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound. anbg.gov.au However, assigning the relative and absolute configuration of its multiple stereocenters using standard 1D and 2D NMR techniques alone can be challenging and has, in other complex molecules, sometimes led to incorrect assignments. rsc.org For complex polypropionate structures similar to the monomer of this compound, advanced NMR-based methods, such as comparing spectral data of synthetic isomers and applying empirical rules like Kishi's NMR database, have been utilized to determine relative stereochemistry. nih.gov
The definitive determination of the absolute stereochemistry of this compound's monomer, hemithis compound, was achieved through X-ray crystallography. nih.govnih.gov Scientists synthesized a 4-bromophenacyl derivative of hemithis compound, and the crystal structure of this derivative unambiguously established its absolute configuration. nih.govnih.gov This crystallographic data provides a solid reference point against which spectroscopic data from synthetic and natural samples can be compared. Gas chromatography-mass spectrometry (GC-MS) has also been used to compare synthetic stereoisomers with the natural product, confirming the stereochemistry through chromatographic matching. nih.gov
Table 1: Spectroscopic Data for this compound and Related Compounds
| Method | Application | Key Findings | References |
|---|---|---|---|
| Mass Spectrometry (MS) | Identification in lichen extracts | Confirmed the presence of this compound. | tandfonline.comanbg.gov.au |
| UHPLC-ESI-OT-MS-MS | Metabolite Profiling | Identification of this compound among 76 lichen substances in Usnea species. | mdpi.comresearchgate.net |
| X-ray Crystallography | Absolute Stereochemistry Determination | Unambiguously determined the absolute configuration of a hemithis compound derivative. | nih.govnih.gov |
| NMR Spectroscopy | Structural Elucidation | Provides foundational data on the molecular structure. Advanced methods are needed for full stereochemical assignment. | anbg.gov.aunih.gov |
Synthesis of Structural Analogs and Isomers for Research Purposes
The synthesis of this compound and its structural analogs or stereoisomers is crucial for confirming its structure, investigating structure-activity relationships, and exploring its biological potential. Several total syntheses of (+)-bourgeanic acid and its isomers have been accomplished, employing various stereoselective strategies.
One prominent chemoenzymatic approach involves the enzymatic desymmetrization of a meso-diol to create key chiral centers. researchgate.netresearchgate.netresearchgate.net This strategy is often combined with other key reactions, including:
Wittig reaction: To form carbon-carbon double bonds. researchgate.netresearchgate.net
Gilman or Grignard reactions: For carbon-carbon bond formation, such as introducing methyl groups. researchgate.netresearchgate.net
Sharpless asymmetric epoxidation: To introduce stereospecific epoxide functionalities which are then opened reductively. acs.org
Yamaguchi lactonization: For the formation of the macrocyclic depside ring. researchgate.netresearchgate.net
Another synthetic strategy utilized an o-DPPB-directed copper-mediated allylic substitution with a chiral Grignard reagent to construct the propionate (B1217596) motifs. acs.org This approach also featured a Sharpless asymmetric epoxidation and reductive epoxide ring opening to establish the four stereogenic centers of the aliphatic depside. acs.org
The synthesis of stereoisomers is particularly important for unequivocally assigning the structure of natural products. For instance, in a study related to mycolipanolic acid, a compound enantiomeric to hemithis compound at two chiral centers, all four possible stereoisomers were synthesized. nih.gov This was achieved using Evans and Abiko-Masamune aldol reactions to create the different required stereochemistries. The spectral data of these synthetic isomers were then rigorously compared to the natural product to confirm its true structure. nih.gov Such syntheses provide access to non-natural isomers, which are invaluable as probes in biological and chemical studies.
Table 2: Key Synthetic Reactions in the Synthesis of this compound and its Isomers
| Reaction / Strategy | Purpose | References |
|---|---|---|
| Enzymatic Desymmetrization | Creation of initial chiral centers from a meso starting material. | researchgate.netresearchgate.netresearchgate.net |
| Evans Aldol Reaction | Stereoselective formation of syn-aldol products to build the carbon backbone. | nih.gov |
| Sharpless Asymmetric Epoxidation | Introduction of chiral epoxides for further functionalization. | acs.org |
| o-DPPB-Directed Allylic Substitution | Stereocontrolled construction of propionate units. | acs.org |
| Yamaguchi Lactonization | Macrocyclization to form the final depside structure. | researchgate.netresearchgate.net |
Ecological Roles and Biological Interactions Non Clinical Contexts
Contribution to Lichen Ecophysiology
The production of secondary metabolites is a key strategy for lichens to thrive in some of the planet's most extreme environments. These compounds are not essential for the primary metabolic processes of the lichen but are crucial for their ecological success.
The presence of bourgeanic acid has been correlated with the ability of lichens to colonize and adapt to specific, often harsh, habitats. Research indicates that the chemical profiles of lichens, including the presence of aliphatic acids like this compound, respond to various environmental factors such as substrate pH, climate, and disturbance. researchgate.netiat.pr.gov.br
Detailed research findings have identified this compound in lichen species that are specifically adapted to acidic and nutrient-poor environments. For instance, Cladonia conista is distinguished from similar species by its chemistry, containing this compound, and its preference for noticeably more acidic and oligotrophic (nutrient-poor) substrates. britishlichensociety.org.uk This suggests a role for the compound in enabling the lichen to tolerate or thrive in conditions of low pH and limited nutrient availability. Similarly, this compound is a known constituent of other lichens found on markedly acid substrates. britishlichensociety.org.uk
Furthermore, this compound is found in lichens inhabiting physically demanding environments. The species Calvitimela aglaea, which contains this compound, is predominantly distributed in harsh alpine to arctic regions, highlighting the potential role of this and other secondary metabolites in adapting to extreme cold and exposure.
Table 1: Lichen Species Containing this compound and Their Associated Habitats
| Lichen Species | Associated Habitat/Substrate | Reference |
|---|---|---|
| Cladonia conista | Acidic, oligotrophic/nutrient-poor substrates | britishlichensociety.org.uk |
| Ramalina duriaei | Grows in arid regions, consumed by gazelles | anbg.gov.au |
| Ramalina lacera | General | britishlichensociety.org.uk |
| Usnea esperantiana | Diagnostic chemical marker for the species | iat.pr.gov.br |
| Calvitimela aglaea | Alpine to arctic regions |
Lichen secondary metabolites are widely considered to be a form of chemical defense against biotic threats, including herbivores and pathogens. wikipedia.orgresearchgate.net These compounds can deter feeding by invertebrates and vertebrates, and some have antimicrobial properties that protect the lichen from pathogenic fungi or bacteria. wikipedia.orgnih.gov The production of such defensive compounds is a crucial strategy, as the slow growth of lichens makes them particularly vulnerable to biomass loss from herbivory.
Many secondary compounds, such as usnic acid and stictic acid, have been studied for their role as feeding deterrents. nih.govmt.gov It has been suggested that lichens may use these chemicals to create a "buffer zone" that deters encroachment by competing organisms or grazing by herbivores. nih.gov While this defensive role is well-established for many lichen phenolics, specific studies focusing on the anti-herbivory or antimicrobial properties of this compound are not prominent in existing research. researchgate.netnih.gov Therefore, its function as a chemical defense remains a potential but underexplored aspect of its ecological significance.
Role in Lichen-Herbivore Nutritional Ecology
Lichens are a primary food source for many animals, especially in arctic and alpine ecosystems. The nutritional value and chemical composition of these lichens, including their secondary metabolites, are critical factors in the foraging strategies and energy metabolism of these herbivores.
Reindeer and caribou are well-known lichenivores, relying heavily on lichens to survive harsh winter months when other forage is scarce. anbg.gov.au These animals possess a specialized gut microbiota that allows them to digest the complex carbohydrates in lichens and tolerate the secondary compounds, which are often indigestible or toxic to other herbivores. researchgate.netplos.orgpolarresearch.net Lichens can satisfy a significant portion of the energy requirements for reindeer during the winter. anbg.gov.au
More specifically, this compound has been directly implicated in the nutritional ecology of gazelles. In the arid regions of Oman, Arabian gazelles (Gazella gazella arabica) have been observed consuming the lichen Ramalina duriaei. anbg.gov.au This lichen is notable for producing this compound, which is a fatty acid. anbg.gov.au While the lichen is low in protein, it possesses a significant amount of digestible carbohydrates. anbg.gov.au It has been suggested that the consumption of lichens like R. duriaei could make a significant contribution to the energy needs of these gazelles, with fatty acids like this compound potentially playing a role in this energy provision. anbg.gov.au
Generalized Biological Activity (Focused on Mechanisms/Ecological Relevance, not Clinical)
The biological activity of lichen compounds underpins their ecological roles. Activities such as enzyme inhibition can influence interactions with microbes, competitors, and herbivores.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. savemyexams.com This inhibition can be reversible or irreversible and can occur through different mechanisms, such as competitive inhibition, where the inhibitor competes with the substrate for the enzyme's active site. medcraveonline.comwikipedia.org In nature, enzyme inhibition is a key mechanism in the chemical defense of organisms. For example, some plant and lichen compounds inhibit the digestive enzymes of herbivores or the metabolic enzymes of pathogenic microbes.
However, based on available scientific literature, specific studies focusing on the enzyme-inhibitory activity of this compound in non-mammalian systems have not been reported. While the broader class of lichen secondary metabolites is known for various biological activities, the specific potential of this compound as an enzyme inhibitor in an ecological context remains an area for future research.
Antioxidant Activity of this compound in in vitro or Ecological Models
Research specifically investigating the antioxidant activity of the isolated chemical compound this compound in in vitro or ecological models is notably scarce in the available scientific literature. While this compound is a well-documented aliphatic acid found in various lichen species, particularly within the genus Cladonia, studies on the antioxidant properties of these lichens predominantly focus on their phenolic constituents. unram.ac.idfarmaciajournal.comunibo.it
Lichen-derived secondary metabolites are broadly recognized for their biological activities, including antioxidant effects. nih.govmdpi.com This antioxidant capacity is overwhelmingly attributed to compounds with phenolic structures, such as depsides, depsidones, and dibenzofurans, which can effectively scavenge free radicals. unram.ac.idfarmaciajournal.com For instance, compounds like atranorin (B1665829), fumarprotocetraric acid, and usnic acid, which are often found alongside this compound in lichens, have been the subject of antioxidant studies. farmaciajournal.com
In ecological contexts, the roles of various lichen metabolites have been explored. For example, some phenolic compounds are suggested to offer photoprotection or have allelopathic effects. unibo.it While this compound is listed as a major constituent of some ecologically significant lichens, its specific role in mitigating oxidative stress within the lichen thallus or its immediate environment has not been a focus of dedicated research. unibo.it
Due to the absence of specific data from in vitro or ecological antioxidant assays on purified this compound, a data table detailing its specific antioxidant activity cannot be provided. The current body of research suggests that while this compound is a notable chemical component of many lichens, its direct contribution to their antioxidant profiles remains uninvestigated.
Analytical Methodologies for Isolation, Detection, and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental in the analysis of lichen substances, enabling the separation of individual compounds from intricate mixtures. For bourgeanic acid, techniques ranging from traditional thin-layer chromatography to advanced ultra-high-performance liquid chromatography coupled with mass spectrometry are employed.
Thin-layer chromatography (TLC) is a widely used, simple, and rapid method for the qualitative and semi-quantitative analysis of lichen constituents, including this compound. uct.ac.za This technique is particularly valuable for the initial screening of lichen extracts to identify the presence of specific compounds. longdom.org Standardized TLC methods, often utilizing pre-coated silica (B1680970) gel plates, are employed for the separation. cambridge.org
The identification of this compound on a TLC plate is achieved by comparing its retention factor (Rf) value and spot characteristics with those of a known standard. longdom.org this compound, being a fatty acid, may sometimes be challenging to visualize directly but can be seen more clearly after wetting the plate with water or spraying with 10% sulfuric acid before heating. kahaku.go.jp In some studies, High-Performance Thin-Layer Chromatography (HPTLC) is preferred due to its higher sensitivity, faster elution times, and the requirement of smaller solvent volumes compared to conventional TLC. longdom.orgresearchgate.net
Table 1: TLC Systems for the Analysis of this compound
| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Reference |
| Silica Gel 60 F254 | Solvent System A (Toluene:Dioxane:Acetic Acid = 180:45:5) | Sulfuric acid spray and heating | cambridge.org |
| Silica Gel Plate | Not specified | Wetting with water or 10% sulfuric acid spray | kahaku.go.jp |
| HPTLC Plate | Solvent System B' (n-hexane:methyl tert-butyl ether:formic acid = 140:72:18) | Not specified | researchgate.net |
This table is interactive and can be sorted by column.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, reproducibility, and the potential for accurate quantification of this compound. anbg.gov.auchemrevlett.com However, the detection of aliphatic fatty acids like this compound, which lack a chromophore such as a benzene (B151609) ring, can be problematic with standard UV detectors. kahaku.go.jpresearchgate.net
Despite this challenge, HPLC methods are developed for the analysis of lichen substances. These methods typically involve a reversed-phase column and a suitable mobile phase, often a mixture of a buffer and an organic solvent, to achieve separation. measurlabs.com For quantitative analysis, a calibration curve is prepared using a purified standard of this compound. The use of a suitable detector, such as a refractive index detector (RID) or a mass spectrometer (MS), can overcome the limitations of UV detection.
Table 2: General HPLC Parameters for the Analysis of Lichen Acids
| Parameter | Description | Common Conditions |
| Column | Reversed-phase (e.g., C18) | Provides separation based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous and organic solvents. | e.g., Water with formic acid and acetonitrile/methanol. nih.gov |
| Detector | UV/Vis, Refractive Index (RI), or Mass Spectrometry (MS). | MS is preferred for non-chromophoric compounds. kahaku.go.jpresearchgate.net |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. | Optimized for best separation and peak shape. |
| Temperature | Column oven is used to maintain a constant temperature for reproducibility. | e.g., 25-40 °C. |
This table is interactive and can be sorted by column.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a state-of-the-art analytical tool for the comprehensive profiling of complex natural extracts, including those from lichens. nih.govmdpi.com This technique combines the superior separation efficiency of UHPLC, which utilizes smaller particle size columns and higher pressures for faster and more resolute separations, with the high sensitivity and specificity of mass spectrometry for detection and identification. measurlabs.comrsc.org
For this compound, UHPLC-MS is particularly advantageous as it does not rely on the presence of a chromophore for detection. The mass spectrometer can detect and quantify this compound based on its specific mass-to-charge ratio (m/z). mdpi.com This method allows for the accurate determination of this compound even at low concentrations and in the presence of co-eluting compounds. rsc.org High-resolution mass spectrometry (HRMS) coupled with UHPLC can further provide the elemental composition of the molecule, enhancing the confidence in its identification. nih.govmdpi.com
Spectroscopic Characterization for Structural Confirmation
Following isolation by chromatographic techniques, spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds. wikipedia.org Both ¹H and ¹³C NMR spectroscopy provide crucial information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the protons of the aliphatic chain would appear in the upfield region, while the acidic proton of the carboxylic acid group is expected to show a characteristic downfield signal, typically as a broad singlet around 12 ppm, though its chemical shift can be influenced by solvent and concentration. libretexts.org The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm, with the aliphatic carbons appearing at higher field strengths. libretexts.org Advanced NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different protons and carbons, confirming the complete structure of this compound. wikipedia.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (-COOH) | ~12 (broad singlet) | ~165 - 185 |
| Aliphatic C-H | ~0.8 - 2.5 | ~10 - 60 |
This table is interactive and can be sorted by column.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobabylon.edu.iq For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the carboxylic acid group.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgmsu.edu Additionally, a strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be observed around 1710 cm⁻¹ for a dimeric, hydrogen-bonded acid. libretexts.org The presence of these two distinct features in an IR spectrum is strong evidence for the presence of a carboxylic acid functional group.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretching | ~1710 | Strong, Sharp |
| Aliphatic C-H | Stretching | ~2850 - 2960 | Medium to Strong |
This table is interactive and can be sorted by column.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used for the structural identification of chemical substances due to its speed, simplicity, and sensitivity. redalyc.org When coupled with chromatographic methods like ultra-high-performance liquid chromatography (UHPLC), it allows for the precise analysis of metabolites in complex mixtures, such as lichen extracts. frontiersin.org For this compound, a saturated aliphatic depside, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates molecular ions with minimal initial fragmentation, which is crucial for determining the molecular weight.
In positive ion mode, this compound is expected to be detected as a protonated molecule [M+H]⁺. An early analysis reported a mass spectrum signal at a mass-to-charge ratio (m/z) of 387, corresponding to the [M+H]⁺ ion of this compound. In negative ion mode, it would be detected as the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS), or collision-induced dissociation (CID), is used to fragment the selected precursor ion to obtain structural information. While specific published MS/MS spectra for this compound are not widely available, its fragmentation pattern can be inferred from its unique structure as a 16-membered dilactone and the known fragmentation behavior of similar compounds like esters and carboxylic acids. libretexts.orgmiamioh.edu
The fragmentation process in ESI-MS/MS for this compound is likely initiated by the cleavage of one of its two ester bonds within the cyclic structure. This ring-opening would result in a linear molecule containing both a hydroxyl and a carboxylic acid functional group. Subsequent fragmentation events would likely include the neutral loss of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid moiety. libretexts.org Further cleavages along the aliphatic carbon backbone would also occur, producing a series of smaller fragment ions.
A proposed table of key mass spectrometric fragments for this compound is presented below, based on its structure and general fragmentation principles.
| Ion Description | Proposed Fragment | Ionization Mode | Notes |
| Protonated Molecule | [M+H]⁺ | Positive | Precursor ion for MS/MS analysis. |
| Deprotonated Molecule | [M-H]⁻ | Negative | Precursor ion for MS/MS analysis. |
| Ring-Opened Ion | [M+H-H₂O]⁺ | Positive | Neutral loss of water after initial ring opening. |
| Decarboxylated Ion | [M+H-CO₂]⁺ | Positive | Neutral loss of carbon dioxide after initial ring opening. |
| Combined Loss Ion | [M+H-H₂O-CO₂]⁺ | Positive | Sequential loss of both water and carbon dioxide. |
Methodological Challenges and Advancements in Detection
The detection and quantification of this compound present several methodological challenges, primarily stemming from its chemical nature and its typical occurrence in a complex biological matrix.
Methodological Challenges:
Low Concentration: Fatty acids and their derivatives are often present in only trace concentrations in lichen thalli, which can be below the detection limits of less sensitive analytical methods. nih.gov
Poor Chromophoric Properties: this compound is a saturated aliphatic compound, meaning it lacks a significant chromophore (e.g., a benzene ring). This makes its detection by High-Performance Liquid Chromatography (HPLC) with standard UV-Vis detectors problematic and can lead to it being missed in chemical analyses. researchgate.net
Difficulties with Traditional Chromatography: Early methods like Thin-Layer Chromatography (TLC) have limitations. This compound may sometimes go undetected by TLC, and its identification can be ambiguous without co-chromatography of an authentic standard. researchgate.net Fatty acids on TLC plates often require specific visualization techniques to be observed. researchgate.net
Ionization Efficiency and Matrix Effects: As a relatively non-polar molecule, this compound can exhibit low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). pg.edu.pl Furthermore, when analyzing crude lichen extracts, other co-eluting compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can suppress the ion signal, leading to inaccurate quantification or false-negative results. nih.gov
Isomeric Complexity: Lichen extracts contain a vast array of lipids and fatty acids, some of which may be isomeric with each other. mdpi.com This chemical complexity makes the unambiguous identification of a single compound like this compound challenging without high-resolution analytical techniques. mdpi.com
Advancements in Detection:
Recent developments in analytical technology have provided powerful solutions to overcome these challenges.
Hyphenated Chromatographic Techniques: The coupling of ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry has been a significant advancement for the analysis of lichen metabolites. psu.edu UHPLC provides superior separation resolution and speed compared to traditional HPLC, which helps in resolving this compound from the complex mixture of other lichen compounds. mdpi.com
High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass analyzers such as Time-of-Flight (TOF) and Orbitrap has greatly improved the accuracy of mass measurements. frontiersin.orgumsl.edu This allows for the determination of the elemental composition of an ion, providing much greater confidence in the identification of this compound and distinguishing it from other compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS): ESI-MS/MS is a robust technique for the identification and characterization of secondary metabolites within crude extracts. By providing structural information through specific fragmentation patterns, MS/MS allows for more definitive identification than relying on mass-to-charge ratio alone. This is particularly important for distinguishing between isomers and confirming the identity of compounds in a complex sample.
Advanced Analytical Strategies: The development of molecular networking and other metabolomics approaches, which utilize MS/MS data, offers new opportunities for mining and identifying lichen metabolites, including those that are present in low quantities. These computational strategies can help to rapidly dereplicate known compounds and highlight novel or unexpected ones like this compound in lichen extracts.
These advancements, particularly the combination of UHPLC with high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS), represent the current state-of-the-art for the sensitive and specific detection and quantification of this compound. frontiersin.org
Future Directions in Bourgeanic Acid Research
Comprehensive Elucidation of Complete Biosynthetic Pathways
A primary goal for future research is the complete elucidation of the biosynthetic pathway of bourgeanic acid in lichen-forming fungi. Lichen secondary metabolites are known to be produced by the fungal partner (mycobiont), and their synthesis is under genetic control. researchgate.net The biosynthesis of many lichen polyphenolic compounds, such as depsides and depsidones, involves non-reducing polyketide synthases (NR-PKSs) and, in some cases, cytochrome P450 enzymes. mdpi.combiorxiv.org While some lichen fungi produce reduced polyketides like this compound, the specific enzymes and genes responsible are largely unknown. researchgate.net
The total synthesis of (+)-bourgeanic acid has confirmed that it is the self-esterification product of (2S,3S,4R,6R)-2,4,6-trimethyl-3-hydroxyoctanoic acid, a molecule referred to as hemithis compound. nih.govresearchgate.net This provides a critical clue, suggesting the pathway involves the synthesis of this complex fatty acid-like monomer, followed by a dimerization/esterification step.
Future research should focus on:
Genome Mining: Sequencing the genomes of this compound-producing lichens, such as species of Cladonia or Haematomma researchgate.netmdpi.com, to identify the polyketide synthase (PKS) gene cluster responsible for synthesizing the hemithis compound precursor.
Gene Function Characterization: Using techniques like heterologous expression or gene silencing to confirm the function of candidate genes identified through genome mining. nih.govresearchgate.net This involves expressing the lichen genes in a model organism to see if they produce this compound or its precursors. nih.gov
Enzymatic Assays: Isolating the key enzymes, particularly the PKS and the putative esterase/synthase that catalyzes the final depside bond formation, and characterizing their function and substrate specificity through in vitro reactions. nih.gov
Understanding this pathway is fundamental for enabling biotechnological production and for appreciating the evolution of chemical diversity in lichens.
Biotechnological Approaches for Sustainable Production
Reliance on harvesting lichens for this compound is unsustainable due to their slow growth rates. Biotechnology offers promising alternatives for a stable and scalable supply.
Once the biosynthetic gene cluster for this compound is identified, it can be transferred into a fast-growing host organism for production. This is a common strategy for producing complex natural products. researchgate.netnih.gov
Key future steps include:
Host Selection and Engineering: Selecting a suitable host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, and engineering its metabolism to provide the necessary precursor molecules for the this compound pathway. nih.gov
Pathway Reconstruction: Expressing the entire multi-gene pathway from the lichen in the chosen host. This is a significant challenge but has been achieved for other complex natural products.
Optimization of Production: Using metabolic engineering and synthetic biology tools to optimize the expression of the biosynthetic genes and the host's metabolic fluxes to maximize the yield of this compound. mdpi.com
An alternative to using whole cells is in vitro enzymatic synthesis, where the biosynthetic enzymes are used as catalysts in a cell-free system. biosyn.comnih.gov This approach offers greater control over the reaction and simplifies product purification. chemrevise.org A highly stereoselective total synthesis of (+)-bourgeanic acid has already been achieved using an enzymatic desymmetrization approach, highlighting the potential of biocatalysis. researchgate.net
Future research in this area would involve:
Recombinant Enzyme Production: Overexpressing and purifying the individual enzymes of the this compound pathway.
Cascade Reactions: Designing a multi-enzyme cascade where the product of one enzyme becomes the substrate for the next, mimicking the natural pathway in a controlled, one-pot reaction.
Process Optimization: Optimizing reaction conditions such as temperature, pH, and substrate concentrations to create an efficient and cost-effective cell-free production system.
Deeper Investigation into Ecological Functions and Adaptive Roles
The ecological purpose of this compound is not well understood, though its presence in lichens that thrive in harsh alpine and arctic environments suggests an adaptive role. wikipedia.org Lichen secondary metabolites are known to serve various functions, including acting as sunscreens, antimicrobial agents, and anti-herbivory compounds, and playing roles in metal homeostasis and pollution tolerance. researchgate.netuni-goettingen.decje.net.cn
Studies have correlated the presence of certain lichen metabolites with environmental factors. nih.govresearchgate.net For example, some compounds are associated with specific substrate pH levels or climatic conditions like temperature and rainfall. mdpi.comresearchgate.net this compound is found in several species of the genus Cladonia, but its presence can be variable and sometimes has weak taxonomic or phylogenetic significance, suggesting its production may be influenced by specific environmental pressures. nih.govcambridge.org
Future investigations should employ an ecological metabolomics approach to:
Quantify this compound levels in lichen populations across different environmental gradients (e.g., altitude, pollution, substrate type).
Conduct controlled laboratory experiments to test the effects of specific stressors (e.g., UV radiation, heavy metal exposure, extreme temperatures) on this compound production.
Perform bioassays to determine if this compound has allelopathic effects on competing microbes or deters grazing by invertebrates.
These studies will clarify the adaptive advantage that this compound confers upon the lichens that produce it.
Development of Novel Synthetic Routes to Complex Aliphatic Depsides
While total syntheses of this compound have been successfully completed, the development of more efficient and versatile synthetic routes remains a valuable goal for organic chemists. researchgate.netacs.org Such routes are crucial not only for producing this compound itself but also for creating a wider range of related aliphatic depsides for biological testing.
Existing syntheses have utilized a variety of key chemical reactions to construct the molecule's complex stereochemistry.
Table 1: Key Reactions in Reported Syntheses of this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Enzymatic Desymmetrization | Uses an enzyme to selectively react with one part of a symmetric molecule, creating chiral centers. | researchgate.net |
| o-DPPB-Directed Allylic Substitution | A palladium-catalyzed reaction used to form a key carbon-carbon bond with high stereocontrol. | acs.orgwwu.edu |
| Wittig Reaction | Used for carbon chain elongation by converting an aldehyde or ketone to an alkene. | researchgate.net |
| Gilman Reaction | Involves a lithium diorganocopper (Gilman) reagent to form new carbon-carbon bonds. | researchgate.net |
| Yamaguchi Lactonization | A method for forming the eight-membered cyclic dilactone intermediate from a hydroxy acid precursor. | researchgate.net |
| Selective Oxidation | Use of TEMPO/iodobenzene diacetate to selectively oxidize a 1,3-diol. | researchgate.net |
Exploration as a Biochemical Probe for Enzyme Studies
The unique structure of this compound makes it a candidate for development as a biochemical probe to study enzyme function. nih.govthermofisher.com Activity-based probes are powerful tools that typically contain a reactive group ("warhead") that covalently binds to the active site of an enzyme, along with a reporter tag (like a fluorophore or biotin) for detection. researchgate.netuantwerpen.be
Given that this compound is a depside (an ester), it is a natural substrate for esterases or lipases. It could be modified to act as:
An Activity-Based Probe: By incorporating a reactive "warhead" and a reporter tag, a modified this compound could be used to label and identify specific esterases or lipases in complex biological samples. researchgate.netresearchgate.net This would help in discovering new enzymes or studying their activity in different physiological or pathological states.
A Substrate for High-Throughput Screening: A synthetic version of this compound could be designed with a fluorogenic or chromogenic leaving group. Cleavage of the depside bond by an enzyme would release the reporter molecule, providing a simple and rapid assay for screening enzyme inhibitor libraries.
This line of research would repurpose a natural product as a tool for fundamental enzymology and drug discovery, opening up new applications beyond its natural ecological role.
Compound Name Reference
Q & A
Q. How is Bourgeanic acid reliably identified in lichen species, and what methods minimize misidentification risks?
this compound is identified through a combination of morphological observation and chemical analysis. Thin-layer chromatography (TLC) with standardized solvent systems (e.g., solvent C or G) is used to compare retention factors (Rf) against reference samples. Spot tests, such as the Pd+ reaction (yellow-orange coloration), differentiate it from similar compounds like fumarprotocetraric acid . Spectral data (e.g., NMR, FTIR) and cross-referencing with herbarium vouchers are critical for validation. Field studies should prioritize collecting specimens with well-documented substrate and habitat data (e.g., acidic sandy-pebbly soil in dry grasslands) to reduce ecological variability errors .
Q. What are the primary ecological niches associated with this compound-producing lichens?
this compound is found in terricolous lichens such as Cladonia conista and Mycoblastus sanguinarioides, which thrive in disturbed or pioneer environments, including dry grasslands, heathlands, and rocky substrates. These species are sensitive to eutrophication and substrate pH, favoring acidic, sandy-pebbly soils. Documentation of microhabitat conditions (e.g., light exposure, moisture) is essential for ecological studies .
Advanced Research Questions
Q. What analytical challenges arise when differentiating this compound from structurally similar lichen acids, and how are they resolved?
Co-occurring compounds like fumarprotocetraric acid can confound identification due to overlapping TLC profiles. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) improves resolution by separating isomers based on mass fragmentation patterns. Nuclear magnetic resonance (NMR) analysis of purified extracts is recommended for absolute confirmation. Researchers must validate methods using certified reference materials and report detection limits to ensure reproducibility .
Q. How can molecular techniques complement chemical analysis in studies of this compound-producing species?
DNA barcoding (e.g., ITS region sequencing) helps resolve taxonomic ambiguities in morphologically similar species. For example, primers like ITS1-F and ITS4-B selectively amplify fungal DNA, reducing interference from plant or algal contaminants in mixed samples. Integrating molecular phylogeny with chemotaxonomic data (e.g., chemotypes in Mycoblastus sanguinarius) clarifies evolutionary relationships and biosynthetic pathways .
Q. What factors influence the variability of this compound production within a single lichen species?
Environmental stressors (e.g., UV exposure, pollution), symbiotic algal partners, and genetic diversity contribute to intraspecific variability. Longitudinal studies tracking seasonal metabolite fluctuations and controlled growth experiments (varying pH, temperature) are needed. Chemometric tools, such as principal component analysis (PCA), can correlate environmental variables with acid abundance .
Q. What methodologies ensure reproducibility in synthesizing or extracting this compound for experimental studies?
While total synthesis protocols are scarce, semi-synthetic approaches from natural precursors are documented. Extraction requires optimized solvent systems (e.g., acetone-water gradients) to minimize co-extraction of interfering compounds. Purity must be verified via HPLC (>95% peak area) and quantified using calibration curves. Detailed protocols, including equipment specifications (e.g., column type, gradient profiles), should be archived as supplementary data .
Methodological Guidelines
- Sample Preparation : Use fresh or freeze-dried lichen thalli to prevent degradation. Avoid grinding in humid conditions to preserve acid stability .
- Data Reporting : Include Rf values, solvent systems, and spectral accession numbers in publications. For ecological studies, submit geolocation and substrate pH data to repositories like GBIF .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines when collecting specimens in protected areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
